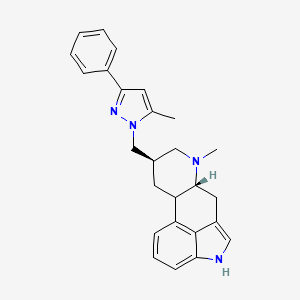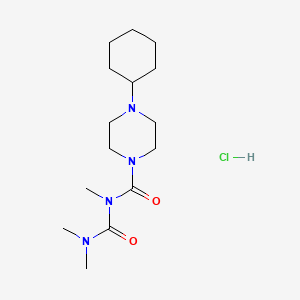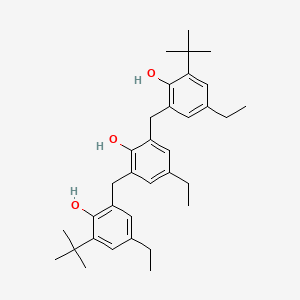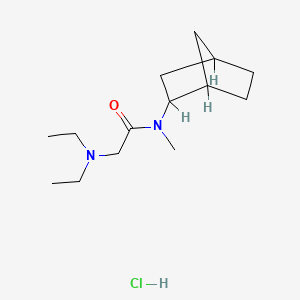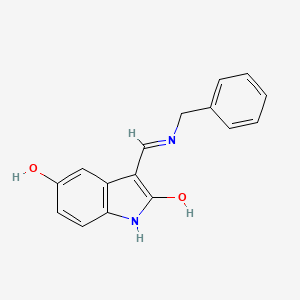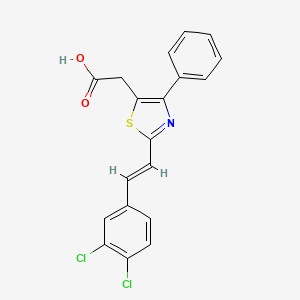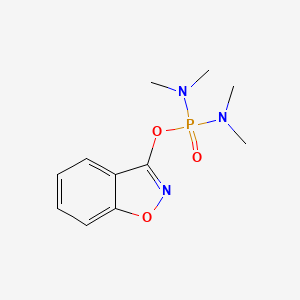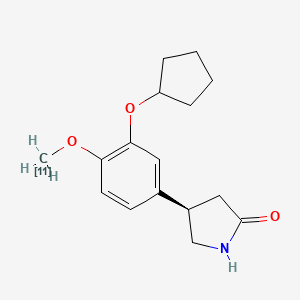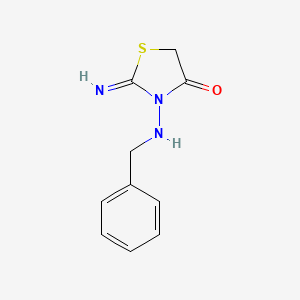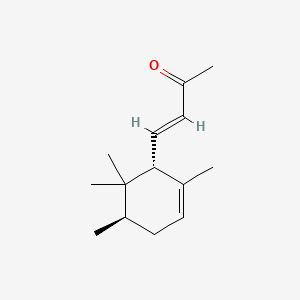
3-Buten-2-one, 4-((1R,5R)-2,5,6,6-tetramethyl-2-cyclohexen-1-yl)-, (3E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-trans-alpha-irone is a naturally occurring compound found in the essential oil of iris plants It is a type of irone, which are known for their pleasant violet-like aroma
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-trans-alpha-irone typically involves the cyclization of a suitable precursor. One common method is the acid-catalyzed cyclization of a beta-ionone derivative. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride. The reaction is carried out at controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of (-)-trans-alpha-irone involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Techniques such as distillation and crystallization are employed to isolate and purify the compound. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-trans-alpha-irone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form irone oxides.
Reduction: Reduction reactions can convert it to dihydroirone.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Irone oxides
Reduction: Dihydroirone
Substitution: Various substituted irones depending on the reagents used
Applications De Recherche Scientifique
(-)-trans-alpha-irone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of stereochemistry and reaction mechanisms.
Biology: Research has explored its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Studies are investigating its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is widely used in the fragrance industry due to its pleasant aroma. It is also used in flavoring agents and cosmetics.
Mécanisme D'action
The mechanism of action of (-)-trans-alpha-irone involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic violet-like scent. In biological systems, its bioactive effects are thought to involve modulation of oxidative stress pathways and inhibition of inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (-)-cis-alpha-irone
- (-)-trans-beta-irone
- (-)-cis-beta-irone
Comparison
(-)-trans-alpha-irone is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its isomers. While (-)-cis-alpha-irone and (-)-trans-beta-irone also have pleasant aromas, the scent profile of (-)-trans-alpha-irone is often described as more intense and long-lasting. Additionally, its chemical reactivity and biological activities may differ due to the spatial arrangement of its atoms.
Propriétés
Numéro CAS |
35124-14-2 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
(E)-4-[(1R,5R)-2,5,6,6-tetramethylcyclohex-2-en-1-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3/b9-8+/t11-,13-/m1/s1 |
Clé InChI |
JZQOJFLIJNRDHK-UULPFXLMSA-N |
SMILES isomérique |
C[C@@H]1CC=C([C@H](C1(C)C)/C=C/C(=O)C)C |
SMILES canonique |
CC1CC=C(C(C1(C)C)C=CC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


